molecular formula C6H13NO3S B13259843 2-Cyclopropyl-2-methoxyethane-1-sulfonamide

2-Cyclopropyl-2-methoxyethane-1-sulfonamide

Cat. No.: B13259843
M. Wt: 179.24 g/mol
InChI Key: CNKVZKKFTUTKQC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxyethane-1-sulfonamide is a sulfonamide derivative characterized by a cyclopropyl group and a methoxy substituent on the ethane backbone.

Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and stability.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-cyclopropyl-2-methoxyethanesulfonamide

InChI

InChI=1S/C6H13NO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

CNKVZKKFTUTKQC-UHFFFAOYSA-N

Canonical SMILES

COC(CS(=O)(=O)N)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for 2-Cyclopropyl-2-methoxyethane-1-sulfonamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropyl-2-methoxyethane-1-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl and methoxy groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Cyclopropyl-2-methoxyethane-1-sulfonamide 1525151-42-1 C₆H₁₃NO₃S 179.24 Sulfonamide, Cyclopropyl, Methoxy
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₅NaO₃S 148.14 Sulfonate, Alkene
Methyl 2-hexenoate 2396-77-2 C₇H₁₂O₂ 128.17 Ester, Alkene
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 Alcohol, Cycloalkane

Table 2: Property Comparison (Based on Available Data)

Property 1-Cyclopropyl-2-methoxyethane-1-sulfonamide Sodium 2-methylprop-2-ene-1-sulphonate Methyl 2-hexenoate
Molecular Weight 179.24 148.14 128.17
Functional Group Sulfonamide Sulfonate Ester
Acidity Weak acid (pKa ~10–12) Strong acid (pKa ~1–2) Neutral
Typical Applications Pharmaceuticals, Agrochemicals Surfactants, Ion-exchange resins Flavors, Fragrances

Research Findings and Gaps

  • Positional Isomerism : The 1- vs. 2-cyclopropyl substitution in sulfonamides warrants further study to quantify effects on pharmacokinetics and target binding.
  • Functional Group Diversity : Sulfonamides’ stability and hydrogen-bonding capacity make them superior to esters and alcohols in drug design, but sulfonates outperform in solubility for industrial applications .
  • Data Limitations : Critical physicochemical data (e.g., solubility, stability) for 2-Cyclopropyl-2-methoxyethane-1-sulfonamide are absent in the evidence, underscoring the need for experimental characterization.

Biological Activity

2-Cyclopropyl-2-methoxyethane-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structural features, including a cyclopropyl group and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and its applications in developing pharmaceuticals.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide indicates the presence of a sulfonamide functional group, which is crucial for its biological activity. The cyclopropyl group introduces ring strain, enhancing the compound's reactivity and interaction with biological targets. The methoxy group may facilitate hydrogen bonding, impacting solubility and bioavailability.

Structural Features

FeatureDescription
Sulfonamide GroupContains a sulfur atom bonded to two oxygen atoms and a nitrogen atom
Cyclopropyl GroupIntroduces ring strain, affecting stability and reactivity
Methoxy GroupEnhances solubility and potential for hydrogen bonding

Antibacterial Properties

Sulfonamides are known for their bacteriostatic properties, primarily through the inhibition of folic acid synthesis in bacteria. 2-Cyclopropyl-2-methoxyethane-1-sulfonamide exhibits similar antibacterial activity, potentially offering enhanced efficacy against specific bacterial strains due to its unique structure. Preliminary studies indicate that this compound may selectively inhibit certain bacterial enzymes involved in folate metabolism, suggesting its potential as a novel antibacterial agent .

Inhibition of Carbonic Anhydrases

Recent research has explored the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII. These isoforms are implicated in various pathological conditions, including cancer. The compound's structural characteristics may allow it to act as an effective inhibitor of these enzymes, with studies showing promising results in reducing cell viability in cancer cell lines expressing high levels of CA IX under hypoxic conditions .

Case Study: Inhibition of CA IX

In vitro studies have demonstrated that certain sulfonamide derivatives exhibit significant inhibitory activity against CA IX, with IC50 values ranging from 51.6 to 99.6 nM. This activity was notably enhanced under hypoxic conditions, indicating the potential of these compounds in targeting tumor microenvironments .

Structure-Activity Relationship (SAR)

The biological activity of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide can be further understood through SAR analysis. Modifications to the sulfonamide structure can lead to variations in biological efficacy. For instance, the introduction of different substituents on the cyclopropyl or methoxy groups can significantly alter the compound's inhibitory potency against target enzymes .

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